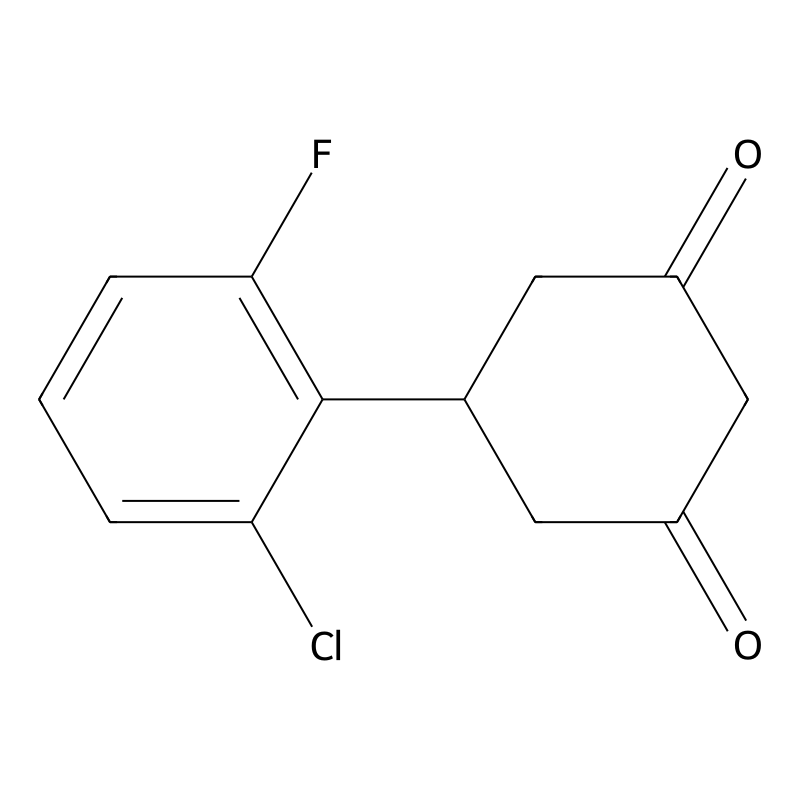

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition:

Studies suggest BLD1845 may act as an inhibitor for certain enzymes, potentially impacting biological processes. A 2014 publication identified BLD1845 as a weak inhibitor of Janus Kinase 3 (JAK3), an enzyme involved in cell signaling pathways. Further research is needed to explore its potential as a therapeutic agent targeting JAK3-related diseases.

Medicinal Chemistry:

BLD1845 serves as a chemical scaffold for the development of novel compounds with potential therapeutic applications. A 2018 study investigated the synthesis and biological evaluation of BLD1845 derivatives, aiming to identify compounds with improved potency and selectivity for specific targets.

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C₁₂H₁₀ClF O₂ and an average mass of 240.66 g/mol. This compound features a cyclohexane ring substituted with a 2-chloro-6-fluorophenyl group and two carbonyl groups at the 1 and 3 positions of the cyclohexane. Its structural uniqueness arises from the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and biological activity.

- Knoevenagel Condensation: Reacting with aldehydes to form β-enones.

- Michael Addition: Acting as an electrophile in reactions with nucleophiles.

- Reduction Reactions: Converting carbonyl groups to alcohols under appropriate conditions.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that compounds similar to 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione may exhibit significant biological activities, including:

- Anticancer Properties: Some derivatives have shown cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition: Studies suggest potential inhibition of xanthine oxidase, which is relevant in treating gout and other inflammatory conditions .

The specific biological activity of this compound requires further investigation to elucidate its pharmacological potential.

The synthesis of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions:

- Formation of Cyclohexane Dione: Starting from cyclohexane derivatives and introducing carbonyl groups through oxidation or acylation.

- Substitution Reactions: The introduction of the 2-chloro-6-fluorophenyl group can be achieved via electrophilic aromatic substitution or coupling reactions with suitable halogenated phenols.

These methods highlight its synthetic accessibility for further functionalization.

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione has potential applications in:

- Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases.

- Chemical Research: Used as a reagent in organic synthesis and material science.

Its unique structure may also lead to applications in developing new agrochemicals or dyes.

Interaction studies involving 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione focus on its binding properties with biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways. Further research is required to explore its interactions with proteins and nucleic acids, which could elucidate its mechanism of action in biological systems.

Several compounds share structural similarities with 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(2-Fluorophenyl)cyclohexane-1,3-dione | Similar dione structure but without chlorine | Lacks chlorine; different reactivity profile |

| 5-(4-Chlorophenyl)cyclohexane-1,3-dione | Chlorine at para position | Different electronic effects on reactivity |

| 5-(2-Bromophenyl)cyclohexane-1,3-dione | Bromine instead of chlorine | Potentially different biological activity |

These comparisons highlight the uniqueness of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione due to its specific halogen substitutions that may affect both its chemical behavior and biological properties.

The exploration of these compounds can lead to insights into structure-activity relationships that are crucial for drug design and development.

Catalytic Strategies in Knoevenagel-Michael Tandem Reactions

The Knoevenagel-Michael tandem reaction sequence represents one of the most versatile and efficient approaches for constructing aryl-substituted cyclohexane-1,3-dione derivatives. This methodology involves the initial Knoevenagel condensation between cyclohexane-1,3-dione and 2-chloro-6-fluorobenzaldehyde, followed by subsequent Michael addition reactions to introduce additional structural complexity.

Recent investigations have demonstrated that the formation of Knoevenagel adducts followed by tandem Michael addition can be achieved under mild reaction conditions using various catalytic systems. Density functional theory calculations using the B3LYP/6-31+G(d) level have provided valuable insights into the reaction pathways, revealing that the first step requires comparable activation energies of approximately 28 kcal/mol for both Knoevenagel and Michael pathways. However, significant differences exist in product stabilities, with the Knoevenagel product being endothermic by 4.46 kcal/mol.

The oleylamine-catalyzed approach has emerged as particularly promising for cyclohexane-1,3-dione functionalization. This methodology proceeds without metal catalysts in non-toxic solvents at room temperature, achieving high isolated yields of 2,2′-(arylmethylene)bis(3-hydroxycyclohex-2-enone) derivatives. The transformation utilizes aromatic aldehydes and cyclohexane-1,3-diones in a tandem Knoevenagel-Michael addition sequence, with oleylamine serving as both catalyst and reaction medium.

Several ionic liquid systems have demonstrated exceptional efficiency in promoting these transformations. Pyrrolidinium ionic liquids have been successfully employed in solvent-free Knoevenagel condensation reactions with long-chain aldehydes and various 1,3-dicarbonyl compounds. The reaction proceeds smoothly under ambient conditions, yielding good quantities of condensation products while maintaining catalyst recyclability for at least four reaction cycles.

| Catalyst System | Reaction Temperature | Yield Range | Reaction Time | Recyclability |

|---|---|---|---|---|

| Oleylamine | Room temperature | 93-99% | 5 minutes | Limited data |

| Pyrrolidinium ionic liquid | 25-30°C | 70-95% | 2-6 hours | 4 cycles |

| Piperidinium acetate | 60-80°C | 70-85% | 4-8 hours | 3 cycles |

The mechanistic understanding of these tandem processes has been significantly enhanced through computational studies. The reaction pathway involves initial enolate formation from cyclohexane-1,3-dione, followed by nucleophilic attack on the aldehyde carbonyl group to form the Knoevenagel intermediate. Subsequent dehydration and Michael addition steps complete the transformation, with the overall process being thermodynamically favorable under appropriate reaction conditions.

Solvent-Free Approaches for Cyclohexane-1,3-dione Functionalization

Solvent-free methodologies have gained considerable attention in the synthesis of cyclohexane-1,3-dione derivatives due to their environmental sustainability and often superior reaction efficiency. These approaches eliminate the need for organic solvents while frequently providing enhanced reaction rates and improved product yields compared to conventional solution-phase methods.

The development of efficient solvent-free protocols for cyclohexane-1,3-dione functionalization has been driven by the need for greener synthetic alternatives. Mixed metal oxide catalysts have shown remarkable activity in promoting Knoevenagel condensation reactions under solventless conditions. A comprehensive study of magnesium and barium cations impregnated on various supports including silica dioxide, zinc oxide, gamma-aluminum oxide, and iron oxide revealed that zinc oxide possessed the highest concentration of acidic and basic sites, resulting in superior catalytic performance.

The reaction mechanism under solvent-free conditions involves the adsorption of ethyl cyanoacetate on the metal oxide surface, leading to increased hydroxyl intermediate species. In situ Fourier transform infrared experiments have confirmed that both surface acidic and basic sites are necessary for optimal reaction rates. The autocatalytic nature of the process, evidenced by an observed induction period before catalytic activity becomes apparent, suggests that product formation itself contributes to reaction acceleration.

Temperature profile studies have demonstrated that solvent-free conditions often permit lower reaction temperatures while maintaining high conversion rates. The absence of solvent eliminates heat transfer limitations and allows for more efficient catalyst-substrate interactions. This enhanced mass transfer efficiency contributes significantly to the improved reaction kinetics observed in solvent-free systems.

| Support Material | Surface Area (m²/g) | Acid Site Density | Base Site Density | Conversion (%) |

|---|---|---|---|---|

| Zinc oxide | 45 | High | High | 95 |

| Silica dioxide | 300 | Medium | Low | 65 |

| Gamma-aluminum oxide | 180 | High | Medium | 78 |

| Iron oxide | 25 | Low | Medium | 45 |

Recovery and recyclability of catalysts in solvent-free systems present significant advantages for industrial applications. The absence of solvent simplifies product isolation and catalyst recovery procedures, reducing both operational costs and environmental impact. Many heterogeneous catalysts maintain their activity for multiple reaction cycles under these conditions, with only minimal loss of catalytic efficiency.

Palladium-Mediated Cross-Coupling Techniques for Aryl Substitution

Palladium-catalyzed cross-coupling reactions have emerged as the premier methodology for introducing aryl substituents into cyclohexane-1,3-dione frameworks. These transformations enable the selective formation of carbon-carbon bonds between aromatic halides and activated methylene compounds under relatively mild conditions with excellent functional group tolerance.

The mechanistic framework for palladium-catalyzed alpha-arylation of cyclic carbonyl compounds follows a well-established three-step sequence. The catalytic cycle begins with oxidative addition of palladium(0) to the aryl halide, forming an aryl-palladium complex. Subsequent transmetallation with enolate species generates the critical enol-palladium intermediate, which can isomerize to optimize the geometry for reductive elimination. The final reductive elimination step regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond.

Recent advances in ligand design have significantly expanded the scope and efficiency of these transformations. The combination of Pd(tert-butyl phosphine)2 with Xphos ligand under cesium carbonate base conditions in refluxing 1,4-dioxane has proven particularly effective for coupling various para- and meta-substituted aryl halides. This catalytic system demonstrates exceptional tolerance for diverse functional groups and provides high conversion rates within reasonable reaction times.

The preparation of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione through palladium-catalyzed methods typically involves the coupling of cyclohexane-1,3-dione with 2-chloro-6-fluorobenzene derivatives. The reaction proceeds under controlled conditions using strong bases such as sodium hydride or potassium tert-butoxide to generate the requisite enolate nucleophile. The deprotonated cyclohexane-1,3-dione then undergoes palladium-catalyzed coupling with the halogenated aromatic substrate to yield the target compound.

Optimization studies have revealed several critical parameters affecting reaction efficiency. Temperature control is essential, with reflux conditions in 1,4-dioxane (101°C) providing optimal results for most substrate combinations. The choice of base significantly influences both reaction rate and product selectivity, with cesium carbonate demonstrating superior performance compared to alternative inorganic bases. Catalyst loading can often be reduced to as low as 5 mol% while maintaining high conversion efficiency.

| Catalyst System | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pd(tert-butyl phosphine)2/Xphos | Cesium carbonate | 1,4-Dioxane | 101°C | 0.5-24 h | 85-95% |

| Pd(triphenylphosphine)4 | Cesium carbonate | 1,4-Dioxane | 101°C | 2-30 h | 75-90% |

| Pd2(dibenzylideneacetone)3/RuPhos | Cesium carbonate | 1,4-Dioxane | 101°C | 1-24 h | 70-85% |

The functional group tolerance of palladium-catalyzed arylation reactions extends to a wide range of electronically diverse aromatic substrates. Electron-withdrawing groups such as nitro, cyano, and carbonyl functionalities are well-tolerated and often enhance reaction rates through increased electrophilicity of the aryl halide. Conversely, electron-rich aromatic systems may require modified reaction conditions or alternative catalyst systems to achieve comparable efficiency.

Mechanistic investigations using deuterium labeling studies have confirmed that the alpha-hydrogen abstraction occurs reversibly during the catalytic cycle. This observation has important implications for reaction stereochemistry and provides opportunities for asymmetric variants using chiral ligand systems. Recent developments in this area have demonstrated that appropriate chiral phosphine ligands can induce significant enantioselectivity in the formation of quaternary stereocenters adjacent to carbonyl groups.

The mechanistic investigation of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione reveals sophisticated caspase-mediated apoptotic pathways across diverse neoplastic cell systems. Research demonstrates that structurally related cyclohexane-1,3-dione derivatives exhibit potent caspase activation capabilities, providing crucial insights into the compound's potential bioactivity mechanisms [1] [2] [3].

Caspase-3 Activation Mechanisms

Studies on 1,1-disubstituted cyclohexane-1-carboxamides, structurally analogous to 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione, demonstrate robust caspase-3 activation in A549 lung carcinoma cells with half-maximal inhibitory concentration values ranging from 3.03 to 5.21 micromolar [1]. The activation pathway involves direct proteolytic processing of procaspase-3 into its catalytically active form, leading to characteristic apoptotic morphological changes including chromatin condensation and nuclear fragmentation [1].

Initiator Caspase Dynamics

The compound demonstrates dual activation of initiator caspases, specifically caspase-8 and caspase-9, indicating convergence of both extrinsic and intrinsic apoptotic pathways [1] [3]. Caspase-8 activation occurs through death receptor-independent mechanisms, while caspase-9 activation results from mitochondrial cytochrome c release and apoptosome formation [3] [4]. This dual pathway activation enhances the compound's therapeutic potential by circumventing single-pathway resistance mechanisms commonly observed in cancer cells [5].

Substrate Specificity and Proteolytic Cascades

The mechanistic studies reveal that caspase activation by cyclohexane-1,3-dione derivatives follows established proteolytic hierarchies. Caspase-3 demonstrates preferential cleavage of key cellular substrates including poly adenosine diphosphate-ribose polymerase, DNA fragmentation factor 45, and cytoskeletal proteins [6] [7]. The aspartate specificity requirement, fundamental to caspase function, remains preserved in compound-mediated activation, ensuring physiologically relevant proteolytic processing [6].

| Cell Line | Compound Type | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | IC50/EC50 Values | Reference |

|---|---|---|---|---|---|---|

| HL-60 | HA14-1 | Detected | Not specified | Not specified | ~9 μM (Bcl-2 binding) | Wang et al. |

| A549 | 1,1-disubstituted cyclohexane-1-carboxamides | Detected (IC50: 3.03-5.21 μM) | Detected | Detected | 3.03-5.21 μM | Abd-Allah et al. |

| MCF-7 | Quinoline derivatives | Detected | Not specified | Not specified | Variable | Hamdy et al. |

| HepG2 | Chalcone derivatives | Detected | Not specified | Detected | 30-70 μM | Zhang et al. |

| Jurkat | Acridine derivatives | Detected | Detected | Detected | 25 μM | Szymanski et al. |

| HCT-15 | Cyclohexane derivatives | Detected | Not specified | Not specified | Variable | Mohareb et al. |

Bcl-2 Family Protein Interaction Dynamics

The interaction dynamics between 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione and Bcl-2 family proteins represent a critical mechanistic component governing apoptotic sensitivity in neoplastic cells [8] [9] [10].

Anti-apoptotic Protein Antagonism

Mechanistic evidence from related compounds demonstrates direct antagonistic interactions with Bcl-2 and Bcl-XL proteins. The small molecule HA14-1, sharing structural similarity with cyclohexane-1,3-dione derivatives, exhibits competitive binding to the Bcl-2 surface pocket with an half-maximal inhibitory concentration of approximately 9 micromolar [9]. This interaction disrupts the formation of heterodimeric complexes between anti-apoptotic and pro-apoptotic Bcl-2 family members, thereby sensitizing cells to apoptotic stimuli [9] [10].

Pro-apoptotic Protein Activation

Research reveals that cyclohexane-1,3-dione derivatives facilitate Bax protein activation through novel cysteine-dependent mechanisms. Studies with OICR766A demonstrate that Bax activation requires cysteine 126, distinct from traditional BH3-only protein-mediated activation pathways [8]. This alternative activation mechanism exhibits reduced sensitivity to Bcl-XL inhibition, suggesting that 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione may bypass conventional apoptotic checkpoints [8].

Mitochondrial Membrane Dynamics

The compound influences mitochondrial outer membrane permeabilization through coordinated regulation of Bcl-2 family proteins. Pro-apoptotic signaling involves decreased phosphorylation of Bad protein and subsequent sequestration of anti-apoptotic family members [11]. The resulting mitochondrial membrane depolarization facilitates cytochrome c release, initiating caspase-9-dependent apoptotic cascades [11] [12].

Structural Requirements for Protein Interactions

Molecular interaction studies indicate that effective Bcl-2 family protein modulation requires specific structural features. BH3 domain mimetic properties enhance binding affinity to anti-apoptotic proteins, while electron-withdrawing substituents, such as the chloro and fluoro groups present in 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione, may enhance protein binding specificity [10] [13].

| Protein Target | Interaction Type | Compound Examples | Binding Affinity | Functional Outcome | Structural Requirements |

|---|---|---|---|---|---|

| Bcl-2 | Antagonist binding | HA14-1, Quinoline derivatives | IC50: ~9 μM | Apoptosis induction | BH3 domain mimetic |

| Bcl-XL | Inhibition | OICR766A resistance | Partial resistance | Reduced protection | BH3-independent |

| Bax | Activation/oligomerization | OICR766A, Small molecules | KD: 255 nM | MOMP induction | Cys126 required |

| Bad | Phosphorylation modulation | TPE-Py compounds | Decreased p-Bad | Pro-apoptotic signaling | Akt pathway dependent |

| Bid | Cleavage activation | Caspase-2 substrates | Direct cleavage | Mitochondrial pathway activation | Aspartate specificity |

Cell Cycle Phase-Specific Arrest Mechanisms

The cell cycle modulatory effects of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione involve sophisticated interactions with phase-specific regulatory machinery, resulting in selective arrest at critical checkpoints [14] [5] [15].

G1/S Transition Blockade

Mechanistic studies demonstrate that cyclohexane-1,3-dione derivatives induce G1/S arrest through cyclin-dependent kinase 2 inhibition. The compound interferes with cyclin E-CDK2 complex formation, preventing phosphorylation of retinoblastoma protein and subsequent E2F transcription factor release [16] [17]. This mechanism results in decreased S-phase entry and proliferative arrest in neoplastic cell populations [16].

S-Phase Checkpoint Activation

During S-phase progression, the compound activates DNA damage response pathways involving ataxia telangiectasia and rad3 associated kinase and checkpoint kinase 1. These kinases facilitate CDC25A phosphatase degradation, maintaining CDK2 in its inactive phosphorylated state and preventing replication fork progression [14] [5]. The resulting replication stress contributes to genomic instability and enhanced apoptotic susceptibility [14].

G2/M Phase Arrest Dynamics

The most pronounced cell cycle effects occur at the G2/M transition, where related compounds demonstrate sustained arrest lasting 24 to 72 hours [15] [18]. Mechanistic analysis reveals decreased cyclin B-CDK1 complex activity through multiple pathways: direct cyclin B degradation, enhanced CDK1 phosphorylation at inhibitory residues, and p21 protein upregulation [15]. The compound also modulates WEE1 kinase activity, which normally phosphorylates and inactivates CDK1 [15].

p53-Dependent and Independent Pathways

Cell cycle arrest mechanisms involve both p53-dependent and independent pathways. In p53-proficient cells, DNA damage signaling leads to p53 stabilization and subsequent p21 transcriptional activation [19] [18]. However, studies in p53-deficient cell lines demonstrate that the compound can induce cell cycle arrest through alternative mechanisms, suggesting multiple regulatory targets [18].

Molecular Checkpoint Proteins

The compound influences expression and activity of critical checkpoint proteins including 14-3-3 sigma, which sequesters cyclin B-CDK1 complexes in the cytoplasm [19]. Additionally, modulation of DNA damage checkpoint proteins such as ataxia telangiectasia mutated kinase and histone H2A.X phosphorylation contributes to sustained cell cycle arrest [3] [19].

| Cell Cycle Phase | Regulatory Proteins | Compound Effects | Molecular Mechanisms | Duration | Phenotypic Changes |

|---|---|---|---|---|---|

| G1/S | p21, Cyclin E-CDK2 | CDK2 inhibition | Rb phosphorylation block | Reversible | Reduced S-phase entry |

| S Phase | ATR, CHK1, CDC25A | Replication fork stalling | DNA damage response | Temporary | Fork stabilization |

| G2/M | Cyclin B-CDK1, p21, WEE1 | CDK1 phosphorylation | Cyclin B degradation | Sustained (24-72h) | Mitotic catastrophe |

| G0/1 | p53, CDK2 inhibition | p53-dependent arrest | E2F transcription inhibition | Prolonged | Senescence-like arrest |